molecular formula C14H8F3N3O2 B11461332 N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B11461332
M. Wt: 307.23 g/mol
InChI Key: QTCIOACOKVOMOF-UHFFFAOYSA-N
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Description

N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE: is a heterocyclic compound that features a unique combination of an oxazole ring fused with a pyridine ring and a trifluoromethyl-substituted benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the trifluoromethyl-substituted benzamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

  • N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-METHYLBENZAMIDE
  • N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-CHLOROBENZAMIDE
  • N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-FLUOROBENZAMIDE

Comparison: Compared to its analogs, N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-3-8(4-6-9)12(21)19-11-10-2-1-7-18-13(10)22-20-11/h1-7H,(H,19,20,21)

InChI Key

QTCIOACOKVOMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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